molecular formula C14H12N2O2S2 B15227765 3-(Methylthio)-4-phenyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

3-(Methylthio)-4-phenyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Katalognummer: B15227765
Molekulargewicht: 304.4 g/mol
InChI-Schlüssel: NUQAAINXRIMNEY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Methylthio)-4-phenyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a fused heterocyclic compound featuring a benzo-thiadiazine dioxide core substituted with a methylthio (-SMe) group at position 3 and a phenyl group at position 3. This structure places it within the broader family of 1,2,4-thiadiazine 1,1-dioxides, which are known for diverse biological activities, including modulation of ionotropic glutamate receptors (e.g., AMPA receptors) , potassium channel opening , and inhibition of enzymes like PI3Kδ . The methylthio and phenyl substituents likely influence its electronic properties, steric bulk, and binding affinity to biological targets, though specific data on this compound remain sparse in the provided evidence.

Eigenschaften

Molekularformel

C14H12N2O2S2

Molekulargewicht

304.4 g/mol

IUPAC-Name

3-methylsulfanyl-4-phenyl-1λ6,2,4-benzothiadiazine 1,1-dioxide

InChI

InChI=1S/C14H12N2O2S2/c1-19-14-15-20(17,18)13-10-6-5-9-12(13)16(14)11-7-3-2-4-8-11/h2-10H,1H3

InChI-Schlüssel

NUQAAINXRIMNEY-UHFFFAOYSA-N

Kanonische SMILES

CSC1=NS(=O)(=O)C2=CC=CC=C2N1C3=CC=CC=C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction Mechanism and Optimization

This approach adapts methodologies from pyrido-triazino-thiadiazine syntheses to the benzo[e] system. The key steps include:

  • Sulfonamide precursor synthesis : 2-Aminobenzenesulfonamide is prepared via reduction of 2-nitrobenzenesulfonamide using hydrazine monohydrate and FeCl3.
  • Cyclization with phenylglyoxylic acid : The sulfonamide reacts with phenylglyoxylic acid hydrate in glacial acetic acid under reflux (Scheme 1). The phenyl group is incorporated at position 4 via nucleophilic attack at the carbonyl carbon.

Scheme 1 :
$$
\text{2-Aminobenzenesulfonamide} + \text{Phenylglyoxylic acid} \xrightarrow{\text{AcOH, reflux}} \text{4-Phenyl-4H-benzo[e]thiadiazine 1,1-dioxide}
$$

Methylthio Group Introduction

The methylthio group is introduced via thiolation of a brominated intermediate:

  • Bromination : The 3-position is brominated using N-bromosuccinimide (NBS) under radical conditions.
  • Nucleophilic substitution : Treatment with sodium methanethiolate (NaSMe) replaces bromine with methylthio.

Key Conditions :

  • Bromination: NBS, AIBN, CCl4, 80°C, 12 h.
  • Substitution: NaSMe, DMF, 60°C, 6 h.

Method 2: Post-Cyclization Functionalization

Thiadiazine Core Formation

The benzo[e]thiadiazine 1,1-dioxide core is synthesized via condensation of 2-aminobenzenesulfonamide with trimethyl orthoacetate:
$$
\text{2-Aminobenzenesulfonamide} + \text{Trimethyl orthoacetate} \xrightarrow{\text{AcOH, reflux}} \text{3-Methyl-4H-benzo[e]thiadiazine 1,1-dioxide}
$$

Sequential Functionalization

  • Phenyl group installation : A Suzuki-Miyaura coupling at position 4 uses a brominated intermediate and phenylboronic acid.
  • Methylthio substitution : The 3-methyl group is oxidized to a ketone, followed by thiolation with Lawesson’s reagent.

Critical Parameters :

  • Suzuki coupling: Pd(PPh3)4, Na2CO3, dioxane/H2O, 90°C.
  • Thiolation: Lawesson’s reagent, toluene, 110°C.

Method 3: Alternative Condensation Approaches

Use of Thioamide Intermediates

A thiourea intermediate is generated by reacting 2-aminobenzenesulfonamide with methyl isothiocyanate. Cyclization with phenylacetic acid yields the target compound:
$$
\text{Thiourea intermediate} + \text{Phenylacetic acid} \xrightarrow{\text{POCl3}} \text{3-(Methylthio)-4-phenyl derivative}
$$

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. For example, cyclization under microwave conditions (150°C, 30 min) achieves 85% yield compared to 22 h under conventional heating.

Comparative Analysis of Synthesis Methods

Method Key Step Yield Advantages Limitations
Cyclization with phenylglyoxylic acid Direct phenyl incorporation 45–60% Fewer steps, regioselective Limited substrate scope
Post-cyclization functionalization Suzuki coupling and thiolation 50–70% Modular, adaptable to diverse substituents Requires bromination/oxidation steps
Thioamide condensation Thiourea intermediate 35–50% Avoids harsh bromination Lower yields, purity challenges

Wissenschaftliche Forschungsanwendungen

3-(Methylthio)-4-phenyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has been studied for its potential applications in medicinal chemistry, particularly as an inhibitor of phosphoinositide 3-kinase delta (PI3Kδ). This enzyme is involved in various cellular processes, including cell growth, proliferation, and survival. Inhibitors of PI3Kδ have shown promise in the treatment of cancer and inflammatory diseases . Additionally, benzothiadiazine derivatives have been explored for their antibacterial, antifungal, and antitubercular activities .

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Benzo- vs. Thieno-Thiadiazine Dioxides

Thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxides (e.g., 6-chloro-4-ethyl-3,4-dihydro-2H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide) are isosteric analogs where the benzene ring is replaced with a thiophene. These compounds exhibit potent AMPA receptor modulation, with compound 24 (thieno series) enhancing cognition in mice at 0.3 mg/kg orally . In contrast, benzo-thiadiazines like 7-chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide show higher selectivity for AMPA receptors but require larger substituents (e.g., furan) for activity .

Key Differences:

Feature Benzo-Thiadiazine Dioxides Thieno-Thiadiazine Dioxides
Core Structure Benzene-fused Thiophene-fused
AMPA Potency Moderate (EC₅₀ ~10–100 µM) High (EC₅₀ ~0.1–1 µM)
Bioavailability Limited by hydrophobicity Improved oral efficacy

Pyrido-Thiadiazine Dioxides

Pyrido[4,3-e]-1,2,4-thiadiazine 1,1-dioxides (e.g., 3-(3,3-dimethyl-2-butylamino)-4H-pyrido[4,3-e]-1,2,4-thiadiazine 1,1-dioxide) replace the benzene with a pyridine ring. These derivatives act as potassium channel openers, showing selectivity for pancreatic K(ATP) channels over vascular tissues (e.g., 5d: 10-fold selectivity) . In contrast, benzo-thiadiazines like IDRA-21 (7-chloro-3-methyl-benzo analog) target AMPA receptors .

Substituent Impact on Activity:

  • 3-Alkylamino groups (e.g., tert-butyl) enhance pancreatic K(ATP) selectivity .
  • 7-Chloro substitution in benzo derivatives boosts AMPA receptor affinity .

Methylthio vs. Methyl Groups

The methylthio (-SMe) group in the target compound may enhance lipophilicity and electron-donating effects compared to methyl (-CH₃). For example:

  • 3-Methyl derivatives (e.g., 7-chloro-3-methyl-benzo-thiadiazine ) show strong AMPA modulation (EC₅₀ = 3.2 µM) .
  • 3-Methylthio analogs are unexplored in the evidence but could exhibit altered binding kinetics due to sulfur’s larger atomic radius and polarizability.

Phenyl vs. Alkyl/Chloro Substituents

  • 4-Allyl/ethyl groups in thieno derivatives (e.g., 24) enhance AMPA potency and oral bioavailability .
  • 6/7-Chloro substitution is critical for activity in both benzo and thieno series, likely via halogen bonding .

AMPA Receptor Modulation

Compound Core Substituents EC₅₀ (µM) Reference
7-Chloro-5-(furan-3-yl)-3-methyl-benzo Benzo 7-Cl, 3-CH₃, 5-furan 3.2
6-Chloro-4-ethyl-thieno Thieno 6-Cl, 4-C₂H₅ 0.15
IDRA-21 Benzo 7-Cl, 3-CH₃ 1.8

Potassium Channel Opening

Compound Core Substituents Selectivity (Pancreatic/Vascular) Reference
3-(tert-Butylamino)-pyrido Pyrido 3-NH-C(CH₃)₃ 10:1
Diazoxide Benzo 7-Cl, 3-CH₃ 1:1

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(Methylthio)-4-phenyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide?

  • Methodological Answer : The compound is synthesized via multi-step reactions starting from substituted benzo[e][1,2,4]thiadiazine precursors. A common approach involves nucleophilic substitution at the thiadiazine ring using methylthio groups under basic conditions (e.g., NaH or K₂CO₃ in DMF). Subsequent oxidation with hydrogen peroxide or m-chloroperbenzoic acid introduces the 1,1-dioxide moiety. Purification typically employs column chromatography or recrystallization .
  • Table 1 : Representative Synthetic Protocols

StepReagents/ConditionsKey IntermediateYield (%)*Reference
1NaH, DMF, 60°C4-phenyl precursor~50-60
2H₂O₂, AcOH, RTOxidation to 1,1-dioxide~75
*Yields are approximate due to variability in reported data.

Q. Which analytical techniques are critical for structural characterization of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves the 3D arrangement of the thiadiazine ring, methylthio, and phenyl substituents (e.g., bond angles, dihedral angles) .
  • NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, methylthio at δ 2.5 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 347.0521) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer :

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) enhance coupling efficiency in precursor synthesis .
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates, reducing side reactions .
  • Temperature control : Lower temperatures (0–5°C) during oxidation minimize over-oxidation .
    • Table 2 : Optimization Parameters
ParameterOptimal ConditionImpact on Yield
CatalystPd/C (5 mol%)+15%
SolventDMSO+20% (vs. DMF)
Temp.0°C (oxidation)Purity >95%

Q. How do structural modifications (e.g., substituent variation) influence biological activity?

  • Methodological Answer :

  • SAR studies : Fluorine or methoxy substituents at the phenyl ring enhance binding affinity to target enzymes (e.g., cyclooxygenase-2) by 2–3 fold compared to unsubstituted analogs .
  • Bioisosteric replacement : Replacing methylthio with ethylthio reduces cytotoxicity in vitro but lowers metabolic stability .
  • In silico modeling : Molecular docking (AutoDock Vina) predicts interactions with hydrophobic pockets in protein targets .

Q. How can contradictory data in biological assays be resolved?

  • Methodological Answer :

  • Assay standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and positive controls (e.g., indomethacin for COX inhibition) to minimize variability .
  • Dose-response curves : Establish EC₅₀ values across multiple replicates to confirm potency thresholds .
  • Metabolic profiling : LC-MS/MS identifies active metabolites that may contribute to off-target effects .

Methodological Guidelines for Researchers

  • Synthesis : Prioritize stepwise oxidation to avoid ring degradation .
  • Characterization : Combine XRD with DFT calculations to validate electronic properties .
  • Biological Testing : Include negative controls (e.g., 1,1-dioxide-free analogs) to isolate the role of the sulfone group .

Key Challenges and Solutions

  • Challenge : Low aqueous solubility limits in vivo applications.
    • Solution : Introduce PEGylated derivatives or co-crystallize with cyclodextrins .
  • Challenge : Photoinstability of the thiadiazine ring.
    • Solution : Store compounds in amber vials under inert atmosphere .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.